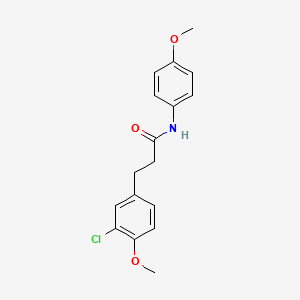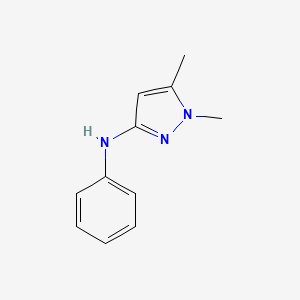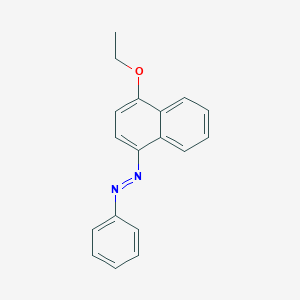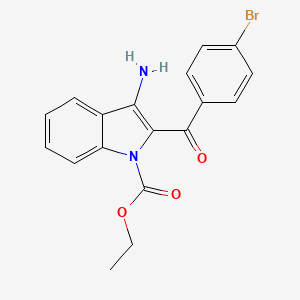
2-benzoyl-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzoyl-N-methylbenzamide is an organic compound with the molecular formula C15H13NO2. It is a derivative of benzamide, where the benzoyl group is attached to the nitrogen atom of the benzamide structure. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
2-Benzoyl-N-methylbenzamide can be synthesized through the direct condensation of benzoic acid and N-methylbenzamide in the presence of a suitable catalyst. One efficient method involves the use of diatomite earth immobilized with a Lewis acidic ionic liquid, such as ZrCl4, under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and short reaction times.
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves the reaction of benzoic acid with N-methylbenzamide using a solid acid catalyst. The process is optimized for large-scale production, ensuring high purity and yield. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, often utilizing continuous flow reactors for efficiency.
化学反応の分析
Types of Reactions
2-Benzoyl-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Hydroxybenzamides.
Substitution: Halogenated or nitrated benzamides.
科学的研究の応用
2-Benzoyl-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-benzoyl-N-methylbenzamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interact with proteins involved in oxidative stress and inflammation .
類似化合物との比較
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-methylbenzamide: A derivative where the amide nitrogen is methylated.
2-benzoylbenzamide: Similar structure but without the methyl group on the nitrogen.
Uniqueness
2-Benzoyl-N-methylbenzamide is unique due to the presence of both the benzoyl and N-methyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and potential therapeutic applications that are not observed in its simpler counterparts .
特性
CAS番号 |
32557-55-4 |
|---|---|
分子式 |
C15H13NO2 |
分子量 |
239.27 g/mol |
IUPAC名 |
2-benzoyl-N-methylbenzamide |
InChI |
InChI=1S/C15H13NO2/c1-16-15(18)13-10-6-5-9-12(13)14(17)11-7-3-2-4-8-11/h2-10H,1H3,(H,16,18) |
InChIキー |
PVIBFBFCLHOUNR-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(1S)-4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1H-inden-1-yl]-2-hydroxyethanesulfonamide](/img/structure/B15074323.png)
![heptacyclo[7.7.0.02,13.03,8.04,12.05,7.014,16]hexadecane-10,11-dione](/img/structure/B15074331.png)
![3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide](/img/structure/B15074335.png)




![azanium;[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) phosphate](/img/structure/B15074366.png)
![Methyl 1,3-dioxo-1,3,3a,4,9,9a-hexahydro-4,9-ethenonaphtho[2,3-c]furan-5-carboxylate](/img/structure/B15074376.png)


